molecular formula C15H23N3O3 B2433640 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-ethoxyethanone CAS No. 1705073-66-0

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-ethoxyethanone

Cat. No.: B2433640
CAS No.: 1705073-66-0
M. Wt: 293.367
InChI Key: OPYKVWVMPKHEFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a cyclopropyl group, an oxadiazole ring, and a piperidine ring . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Chemistry and Kinetics of Related Compounds

The study by E. L. Tae et al. (1999) explores the photochemistry of compounds related to oxadiazolines, demonstrating the synthesis pathways and kinetic behaviors of carbene compounds in solution, which might provide a foundation for understanding the reactivity and potential applications of the specified compound in scientific research (Tae et al., 1999).

Biological Activities

Research by H. Foks et al. (2004) investigates the tuberculostatic activity of oxadiazole and triazole derivatives, highlighting the potential of oxadiazole-based compounds for therapeutic applications due to their in vitro activities against tuberculosis (Foks et al., 2004).

Synthesis and Application in Drug Development

A study by H. Khalid et al. (2016) focuses on the synthesis and antimicrobial study of N-substituted derivatives of oxadiazole-bearing compounds, demonstrating the process of synthesizing these compounds and their subsequent biological evaluation against various bacteria, indicating the potential of oxadiazole derivatives in developing new antimicrobial agents (Khalid et al., 2016).

Properties

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-2-20-10-14(19)18-7-3-4-11(9-18)8-13-16-15(17-21-13)12-5-6-12/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYKVWVMPKHEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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